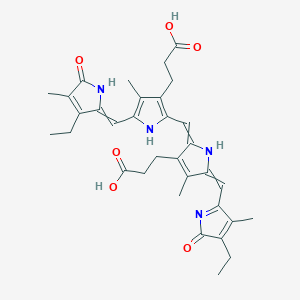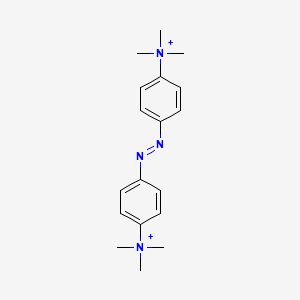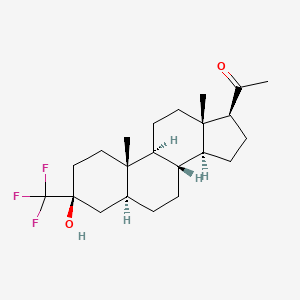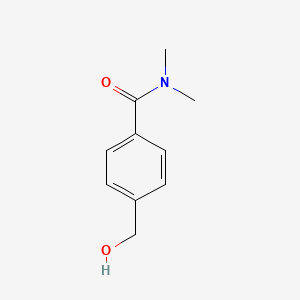
1-Ethylimidazole-4,5-dicarboxylic acid
Overview
Description
1-Ethylimidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
1-Ethylimidazole-4,5-dicarboxylic acid and its derivatives are known to be ligands for glutamatergic receptors . The glutamatergic system is the main excitation system in the central nervous system and plays a crucial role in learning and memory formation .
Mode of Action
It is known that these compounds interact with glutamatergic receptors . Substances showing both NMDA-agonistic and NMDA-antagonistic activity were found among the 1- and 2-alkyl-substituted derivatives of imidazole-4,5-dicarboxylic acid .
Biochemical Pathways
The compound primarily affects the glutamatergic system, which is involved in various biochemical pathways related to learning, memory formation, and neurodegenerative disorders . .
Result of Action
Given its interaction with the glutamatergic system, it may influence neuronal excitability and synaptic plasticity, potentially affecting learning and memory processes .
Biochemical Analysis
Biochemical Properties
1-Ethylimidazole-4,5-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the activation of antioxidant pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in vitro studies have demonstrated that this compound can degrade over time, leading to a decrease in its inhibitory effects on certain enzymes. In vivo studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it may accumulate and exert its effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylimidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of imidazole-4,5-dicarboxylic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Imidazole-4,5-dicarboxylic acid.
Reagents: Ethyl halide (e.g., ethyl bromide), base (e.g., potassium carbonate).
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Ethylimidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles (e.g., amines, thiols); typically carried out in polar solvents under basic or acidic conditions.
Major Products:
- Oxidized imidazole derivatives.
- Reduced imidazole derivatives.
- Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-Ethylimidazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a ligand for various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Comparison with Similar Compounds
1-Ethylimidazole-4,5-dicarboxylic acid can be compared with other imidazole derivatives, such as:
Imidazole-4,5-dicarboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.
1-Methylimidazole-4,5-dicarboxylic acid: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and applications.
1-Propylimidazole-4,5-dicarboxylic acid: Contains a propyl group, which may affect its solubility and interaction with biological targets.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the ethyl group can enhance its lipophilicity and ability to interact with hydrophobic biological targets.
Properties
IUPAC Name |
1-ethylimidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALUVAMJOLDSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235461 | |
| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86263-61-8 | |
| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of increasing the alkyl chain length on the crystal structure of 1-substituted imidazole-4,5-dicarboxylic acids?
A1: Increasing the alkyl chain length in 1-substituted imidazole-4,5-dicarboxylic acids leads to significant changes in their crystal structures []. For instance, while 1-methylimidazole-4,5-dicarboxylic acid and 1-ethylimidazole-4,5-dicarboxylic acid crystallize in zwitterionic forms, their 1-propyl and 1-butyl counterparts crystallize as a unique equimolar mixture of neutral and zwitterionic tautomers []. This difference is attributed to steric factors influencing both the packing arrangement and tautomeric composition within the unit cell [].
Q2: Is there any structural information available for this compound?
A2: While the provided abstracts don't contain specific spectroscopic data for this compound, one study focuses on a related compound, this compound di(methylamide), also known as ethimizol []. This research investigates both the isolated molecular structure and its conformation within the crystal lattice [], suggesting that similar structural analyses might be applicable to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


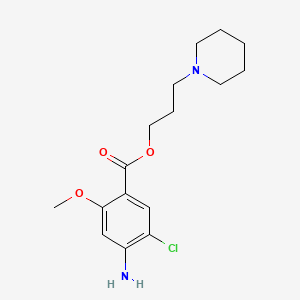
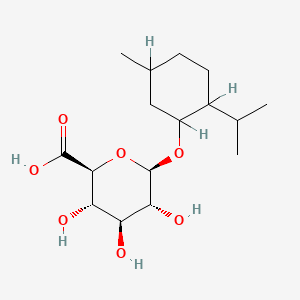
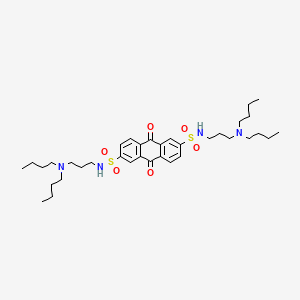
![N-[11-(16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1211216.png)
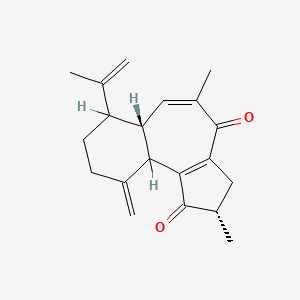
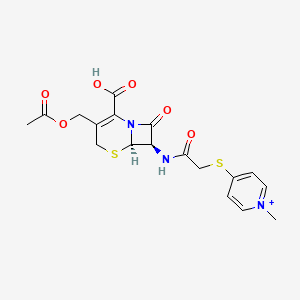

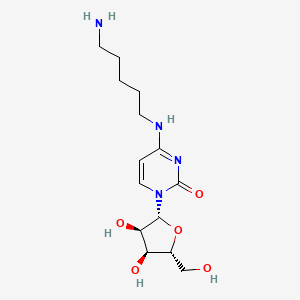
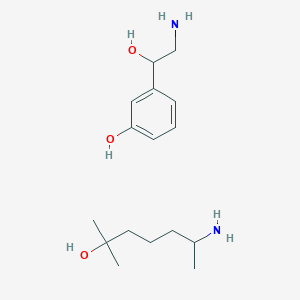
![(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol](/img/structure/B1211227.png)
